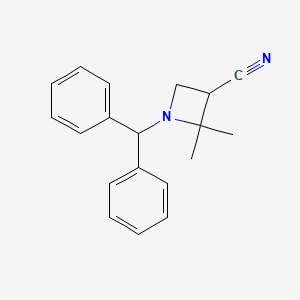
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is an organic compound with the molecular formula C19H20N2This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the nitrogen atom .
Métodos De Preparación
The synthesis of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves several steps. One common method includes the reaction of benzhydryl chloride with 2,2-dimethylazetidine in the presence of a base to form the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydride .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile can be compared with other similar compounds, such as:
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydryl chloride: A precursor used in the synthesis of this compound.
Azetidine derivatives: Compounds containing the azetidine ring, which may have different substituents and properties.
The uniqueness of this compound lies in its specific structure, which combines the benzhydryl group with the azetidine ring, leading to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H20N2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile |
InChI |
InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3 |
Clave InChI |
KWWBOBFOZASMAC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


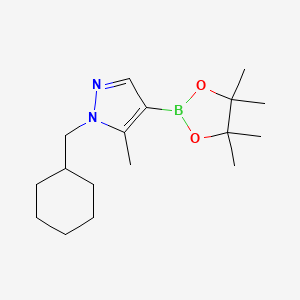


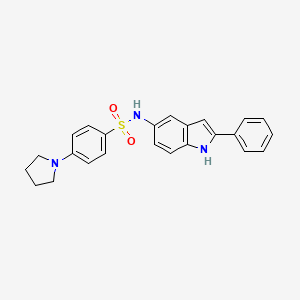



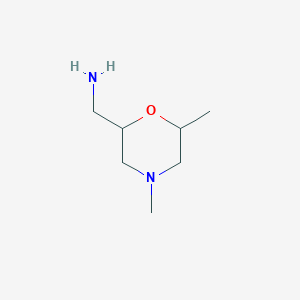
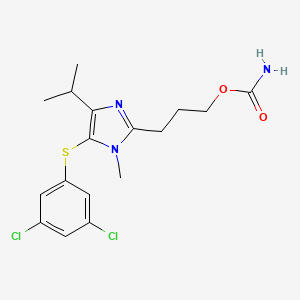
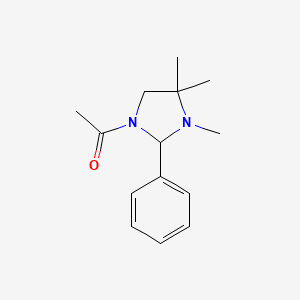
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)


![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
